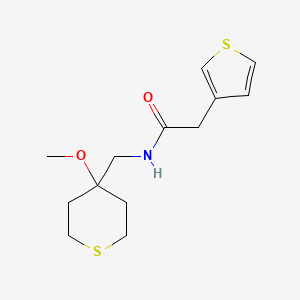

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S2/c1-16-13(3-6-17-7-4-13)10-14-12(15)8-11-2-5-18-9-11/h2,5,9H,3-4,6-8,10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLZQGREMGIBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 300.44 g/mol. The compound features a tetrahydrothiopyran moiety, which is known for its role in enhancing the biological activity of various derivatives.

Research indicates that compounds with similar structural features often exert their biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : Compounds that increase ROS levels can induce apoptosis in cancer cells and parasites. This mechanism has been observed in derivatives of thiochromen and thiopyran, suggesting that this compound may similarly disrupt cellular homeostasis through oxidative stress .

- Allosteric Inhibition : The compound may interact with key enzymes involved in metabolic pathways, acting as an allosteric modulator. This has been demonstrated in studies involving trypanothione reductase (TR), where structural analogs showed increased antitrypanosomal activity by inhibiting essential metabolic functions in parasites .

- Tubulin Polymerization Inhibition : Preliminary studies on related compounds indicate that they may inhibit tubulin polymerization, a critical process for cell division and viability, particularly in cancer cells .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various studies:

| Pathogen | Activity | EC50 (µM) | Mechanism |

|---|---|---|---|

| Leishmania spp. | Moderate | < 25 | Induction of oxidative stress |

| Trypanosoma spp. | High | < 10 | Allosteric inhibition of TR |

| Cancer Cell Lines (e.g., melanoma) | Significant | < 50 | Inhibition of tubulin polymerization |

Case Studies

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related derivatives, emphasizing how substituents and core modifications affect properties:

| Compound Name | Core Structure | Key Substituents | Unique Features | Biological Implications |

|---|---|---|---|---|

| Target Compound | 4-Methoxytetrahydro-2H-thiopyran | -CH2- linked to 2-(thiophen-3-yl)acetamide | Methoxy group enhances solubility; thiophen-3-yl enables specific binding. | Potential for targeted enzyme/receptor modulation due to dual heterocycles . |

| Methyl 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylate () | Tetrahydro-2H-thiopyran | Piperidine-3-carboxylate ester | Lacks acetamide and thiophene; carboxylate ester may alter pharmacokinetics. | Broader reactivity but reduced specificity compared to target . |

| N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide () | Tetrahydro-2H-pyran | Oxalamide instead of acetamide; thiophen-3-yl retained. | Pyran lacks sulfur, reducing electron-richness; oxalamide may hinder membrane permeability. | Different target affinity due to altered hydrogen-bonding capacity . |

| 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide () | Thiazole-pyridine | Methoxyphenylthio and pyridylthiazole. | Thioether linkage and pyridine enhance metal-binding potential. | Likely divergent biological targets (e.g., kinase inhibition) . |

| N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide () | Tetrahydro-2H-pyran | Thiazole and methoxyphenyl. | Pyran vs. thiopyran: Oxygen vs. sulfur alters ring conformation and polarity. | Thiazole moiety may confer antimicrobial activity absent in the target compound . |

Functional Group Impact

- Methoxy Group: Present in the target and ’s compound, improves solubility but reduces metabolic stability compared to non-polar substituents (e.g., methyl in ) .

- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position (target) may reduce steric hindrance compared to 2-substituted thiophenes (), enhancing binding to flat aromatic pockets in proteins .

- Acetamide vs.

Q & A

Q. What are the recommended synthetic routes for N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide, and what reaction conditions are critical for achieving high yields?

Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrothiopyran core and subsequent functionalization. Key steps include:

- Alkylation : Reacting 3-(thiophen-3-yl)acetamide with a tetrahydrothiopyran derivative under basic conditions (e.g., sodium hydroxide in DMF) .

- Methoxy Group Introduction : Methoxylation at the 4-position of the thiopyran ring using methylating agents like iodomethane in the presence of a base .

- Purification : Column chromatography or recrystallization to isolate the product.

Critical parameters include temperature control (60–80°C for exothermic steps), solvent polarity (DMF for solubility), and catalyst selection (e.g., phase-transfer catalysts for alkylation) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with emphasis on distinguishing thiopyran methylene protons (~δ 2.5–3.5 ppm) and thiophen aromatic protons (~δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the acetamide backbone .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves absolute configuration and hydrogen-bonding networks, crucial for confirming stereochemistry at the thiopyran 4-position .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR resonance assignments) be resolved during structural elucidation?

- Complementary Techniques : Combine X-ray crystallography (SHELXL) with 2D NMR (e.g., HSQC, HMBC) to cross-verify ambiguous signals. For example, overlapping thiopyran methylene signals can be deconvoluted via C DEPT-135 .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and compare them with experimental NMR data to identify discrepancies .

- Analog Comparison : Reference spectral data from structurally similar compounds (e.g., N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide) to assign challenging resonances .

Q. What strategies optimize the synthetic yield of this compound when scaling reactions from milligram to gram quantities?

- Solvent Selection : Replace DMF with THF or acetonitrile for easier post-reaction removal and reduced side-product formation .

- Catalyst Optimization : Use immobilized catalysts (e.g., polymer-supported bases) to enhance recovery and reduce waste .

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., alkylation) to improve heat dissipation and scalability .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence the compound’s biological activity?

- Functional Group Analysis : Replace the 4-methoxy group with ethoxy to assess solubility changes (logP via HPLC) and receptor binding (e.g., via surface plasmon resonance) .

- SAR Studies : Compare analogs like N-(4-ethoxyphenyl)-2-{[chromeno-pyrimidin-yl]sulfanyl}acetamide to evaluate how electron-donating groups enhance or reduce activity against target enzymes .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Aggregate data from PubChem and validated literature to identify trends (e.g., correlation between thiopyran ring conformation and IC values) .

- Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (via X-ray) before attributing activity discrepancies to intrinsic properties .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase domains) .

- MD Simulations : GROMACS for assessing stability of the thiopyran ring in aqueous environments .

- Quantum Mechanics : Gaussian 16 to predict reaction pathways for methoxy group functionalization .

Q. How can researchers design experiments to explore the compound’s potential in materials science?

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to study phase transitions and stability for polymer applications .

- Electrochemical Profiling : Cyclic voltammetry to evaluate redox activity, particularly for thiophen and acetamide moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.